Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate
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Overview
Description
Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate is a complex organometallic compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate typically involves cyclometalation reactions. One common method involves the reaction of iridium trichloride with 2-phenylpyridine and 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various ligands; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate has a wide range of scientific research applications:
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The mechanism by which Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate exerts its effects involves the interaction of its iridium center with various molecular targets. The compound’s luminescent properties are attributed to its ability to undergo intersystem crossing, leading to phosphorescence. The molecular pathways involved include energy transfer processes and electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium: Another iridium complex with similar luminescent properties.
Iridium(III) bis(2-phenylpyridine) (acetylacetonate): Known for its use in OLEDs and photoredox catalysis.
Uniqueness
Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate is unique due to its specific ligand structure, which imparts distinct photophysical properties. Its ability to emit green light with high efficiency makes it particularly valuable in the field of optoelectronics .
Properties
Molecular Formula |
C36H30F6IrN4O2P-3 |
---|---|
Molecular Weight |
887.8 g/mol |
IUPAC Name |
iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate |
InChI |
InChI=1S/C14H14N2O2.2C11H8N.F6P.Ir/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h1-2,5,7-10H,3-4,6H2,(H,17,18);2*1-6,8-9H;;/q;3*-1; |
InChI Key |
HSRJOVJBUXETQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
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